Dilinoleyl Ketone

Lipid Stability Hydrolysis Chemical Differentiation

Dilinoleyl Ketone (Bis(linoleyl) ketone, CAS 1169768-30-2, C37H66O, MW 526.92) is a synthetic lipid derivative characterized by two linoleyl (C18:2) unsaturated chains linked through a central ketone carbonyl. This molecular architecture combines the high bilayer fluidity associated with polyunsaturated fatty acyl chains with the distinctive chemical reactivity and polarity introduced by the ketone group.

Molecular Formula C37H66O
Molecular Weight 526.9 g/mol
Cat. No. B8250461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilinoleyl Ketone
Molecular FormulaC37H66O
Molecular Weight526.9 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCC(=O)CCCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C37H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-
InChIKeyYAZSTPONYHHQKS-MAZCIEHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dilinoleyl Ketone (CAS 1169768-30-2): A Synthetic Unsaturated Dialkyl Ketone for Biophysical and Delivery Research


Dilinoleyl Ketone (Bis(linoleyl) ketone, CAS 1169768-30-2, C37H66O, MW 526.92) is a synthetic lipid derivative characterized by two linoleyl (C18:2) unsaturated chains linked through a central ketone carbonyl . This molecular architecture combines the high bilayer fluidity associated with polyunsaturated fatty acyl chains with the distinctive chemical reactivity and polarity introduced by the ketone group . The compound is employed as a specialized research tool in biophysical investigations of membrane dynamics, as a model system for studying non-enzymatic lipid oxidation processes, and as a component in experimental nucleic acid delivery formulations [1].

Critical Procurement Considerations for Dilinoleyl Ketone: Why Structurally Similar Lipids Are Not Interchangeable


Despite sharing the linoleyl (C18:2) fatty acyl chain motif with common lipids like 1,3-dilinolein (a diacylglycerol) or dilinoleoyl phosphatidylcholine (a phospholipid), Dilinoleyl Ketone cannot be substituted for these analogs in experimental workflows. The fundamental distinction lies in its central ketone (C=O) linker, which replaces the ester or glycerol backbone found in typical glycerolipids . This substitution eliminates the hydrolytically labile ester bond, conferring enhanced chemical stability while simultaneously altering molecular packing, dipole potential, and hydrogen-bonding capacity within lipid assemblies . Consequently, membrane biophysics, oxidative degradation pathways, and interactions with biomolecules differ substantially from ester-based lipids. Substituting with a glycerol-based dilinolein would fundamentally alter the experimental system, particularly in studies of lipid oxidation or where the precise orientation of the carbonyl dipole is critical. The data presented in Section 3 substantiate these functional and biophysical distinctions that mandate the procurement of the specific ketone compound.

Quantitative Comparative Evidence for Dilinoleyl Ketone: Differentiation from Ester-Based Lipids and Other Dialkyl Ketones


Hydrolytic Stability: Ketone vs. Ester Bond in Lipid Analogs

Dilinoleyl Ketone possesses a central ketone (C=O) linkage, whereas its closest structural analogs, such as 1,3-dilinolein, contain ester bonds linking the fatty acyl chains to a glycerol backbone. Ester bonds are susceptible to both chemical and enzymatic hydrolysis, leading to lipid degradation and the release of free fatty acids. The ketone bond in Dilinoleyl Ketone is chemically distinct and lacks the hydrolytic lability of an ester . While direct comparative hydrolysis rate data between Dilinoleyl Ketone and 1,3-dilinolein is not published, the absence of the ester moiety is a defining and verifiable chemical feature [1]. This structural difference provides a clear, chemically defined rationale for selecting the ketone compound in experiments where lipid backbone stability is a prerequisite or a variable under investigation.

Lipid Stability Hydrolysis Chemical Differentiation

Physical State at Ambient Temperature: Viscous Liquid vs. Solid Lipids

Dilinoleyl Ketone is consistently characterized as a viscous liquid or liquid at room temperature . This physical state is contrasted with many saturated or mono-unsaturated dialkyl ketones and glycerolipids which can be solids at similar temperatures. For instance, while specific melting point data for 1,3-dilinolein is not provided in the comparator search, many diacylglycerols with saturated chains are solid at room temperature. The liquid state of Dilinoleyl Ketone is a direct consequence of its two unsaturated C18:2 chains, which introduce kinks that disrupt tight molecular packing . The reported purity from a commercial supplier is 99.02%, and the compound is supplied as a liquid . This property simplifies handling and direct incorporation into organic solvent-based formulations without requiring pre-heating or dissolution from a solid state.

Physical Properties Formulation Handling

Nucleic Acid Carrier Potential: A Proposed Application Not Shared by All Lipids

Dilinoleyl Ketone is described by commercial suppliers as a lipid membrane that is a potential carrier of nucleic acids [1]. This specific application is not a general property of all lipids, particularly those without membrane-forming capabilities or appropriate charge characteristics. While quantitative transfection efficiency or encapsulation data for Dilinoleyl Ketone is not available in the searched public domain, the classification as a potential nucleic acid carrier differentiates it from non-amphiphilic lipids or those that do not form stable bilayers . This designation suggests the compound may possess the requisite molecular properties (e.g., a hydrophobic tail and a polar headgroup region) to interact with and potentially encapsulate nucleic acid payloads, a key differentiator from simple fatty acids or triglycerides that are not used in this context.

Drug Delivery Lipid Nanoparticles Nucleic Acid Therapeutics

Bilayer Fluidity and Membrane Biophysics: Polyunsaturated Ketone vs. Saturated Lipid Analogs

The presence of two linoleyl (C18:2) chains in Dilinoleyl Ketone, each containing two cis double bonds, is a structural feature known to confer high bilayer fluidity compared to lipids with saturated or mono-unsaturated acyl chains . The compound is specifically highlighted for its ability to combine oxidative reactivity with high bilayer fluidity, making it a model for studying the influence of unsaturation on membrane dynamics . In contrast, lipids like 1,3-dilinolein (which shares the C18:2 chains but has a different backbone) or saturated dialkyl ketones would exhibit different phase transition temperatures and lateral diffusion rates. While direct quantitative fluidity parameters (e.g., diffusion coefficients from FRAP, or phase transition temperatures) for Dilinoleyl Ketone in a defined bilayer system are not reported in the accessed vendor materials, the structural basis for enhanced fluidity is a well-established principle in lipid biophysics and is explicitly cited as a key feature of this compound.

Membrane Fluidity Lipid Bilayer Biophysics

Optimal Research Applications for Dilinoleyl Ketone Based on Verified Differentiating Properties


Investigating Non-Enzymatic Lipid Oxidation in Model Membranes

Given its defined structure with a central ketone and two oxidation-prone linoleyl chains, Dilinoleyl Ketone serves as a simplified, well-defined model for studying lipid oxidation kinetics and the impact of carbonyl-bearing lipids on membrane stability . The absence of hydrolytically labile ester bonds ensures that any observed degradation is solely due to oxidative processes rather than hydrolysis, making it a cleaner system for biophysical investigations of lipid peroxidation and its effects on bilayer phase behavior and integrity .

Formulating Experimental Nucleic Acid Delivery Vectors

The compound is designated as a potential carrier for nucleic acids, suggesting its utility as a component in the development of non-viral gene delivery systems, such as lipid nanoparticles (LNPs) . Its liquid physical state at ambient temperature can facilitate the formulation process by simplifying mixing with other lipid components and nucleic acid payloads in organic or aqueous-organic solvent systems . This application is based on the supplier-provided functional annotation.

Studying the Biophysical Role of Lipid Unsaturation in Membrane Dynamics

Dilinoleyl Ketone provides a means to introduce a high degree of cis-unsaturation into model lipid bilayers. This allows researchers to systematically investigate how the presence of two double bonds per chain influences key membrane properties, such as fluidity, permeability, and lateral organization . The compound can be used in comparative studies against similar lipids with saturated or mono-unsaturated chains to deconvolute the specific contributions of polyunsaturation to membrane biophysics .

Technical Documentation Hub

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